molecular formula C11H14N4 B8670239 2-Hydrazinyl-4-isopropyl-1,8-naphthyridine

2-Hydrazinyl-4-isopropyl-1,8-naphthyridine

Cat. No. B8670239
M. Wt: 202.26 g/mol
InChI Key: OFDZKBFTLZFTIK-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

A solution of chloro-4-isopropyl-1,8-naphthyridine (690 mg, 3.4 mmol) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound (620 mg, 92%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 1.35 (d, J=6.74 Hz, 6 H) 3.45-3.59 (m, 1 H) 6.70 (br. s., 1 H) 7.21 (dd, J=8.06, 4.54 Hz, 1 H) 8.19 (d, J=7.62 Hz, 1 H) 8.79 (br. s., 1 H).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:15][NH2:16]>>[NH:15]([C:2]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:16]

Inputs

Step One
Name
Quantity
690 mg
Type
reactant
Smiles
ClC1=NC2=NC=CC=C2C(=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=NC=CC=C2C(=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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